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Introduction
Rezvilutamide (also known as SHR3680) is a novel, orally bioavailable second-generation

nonsteroidal antiandrogen (NSAA) developed by Jiangsu Hengrui Medicine Co., Ltd.[1] It has

been approved in China for the treatment of high-volume metastatic hormone-sensitive

prostate cancer (mHSPC).[2] This technical guide provides a comprehensive overview of the

preclinical data and studies that have elucidated the mechanism of action, efficacy, and safety

profile of rezvilutamide, forming the foundation for its clinical development.

Mechanism of Action
Rezvilutamide is a potent and selective antagonist of the androgen receptor (AR), a key driver

of prostate cancer cell proliferation and survival.[3][4] Its mechanism of action involves several

key steps that collectively inhibit AR signaling:

Competitive Binding: Rezvilutamide competitively binds to the ligand-binding domain of the

AR, effectively blocking the binding of androgens such as testosterone and

dihydrotestosterone (DHT).[3]

Inhibition of Nuclear Translocation: By binding to the AR, rezvilutamide prevents the

conformational changes necessary for the receptor to translocate from the cytoplasm to the

nucleus.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8201621?utm_src=pdf-interest
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.mdpi.com/2076-393X/13/7/747
https://cco.amegroups.org/article/view/112516/html
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.researchgate.net/publication/263427520_Activity_and_safety_of_ODM-201_in_patients_with_progressive_metastatic_castration-resistant_prostate_cancer_ARADES_An_open-label_phase_1_dose-escalation_and_randomised_phase_2_dose_expansion_trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC10991726/
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.researchgate.net/publication/263427520_Activity_and_safety_of_ODM-201_in_patients_with_progressive_metastatic_castration-resistant_prostate_cancer_ARADES_An_open-label_phase_1_dose-escalation_and_randomised_phase_2_dose_expansion_trial
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blockade of DNA Binding and Transcription: Consequently, rezvilutamide prevents the AR

from binding to androgen response elements (AREs) on target genes, thereby inhibiting the

transcription of genes essential for prostate cancer cell growth and survival.

A significant preclinical finding is that rezvilutamide is a full antagonist of the AR, which

differentiates it from first-generation antiandrogens like bicalutamide that can exhibit partial

agonist activity, particularly in the context of AR overexpression.

Signaling Pathway Diagram
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Caption: Mechanism of action of rezvilutamide in inhibiting the androgen receptor signaling

pathway.

Preclinical Efficacy
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In Vitro Studies
Preclinical in vitro studies have demonstrated the potent anti-tumor activity of rezvilutamide in

prostate cancer cell lines. These studies have shown that rezvilutamide can effectively inhibit

the proliferation of androgen-sensitive prostate cancer cells. Furthermore, it has been shown to

inhibit the nuclear translocation of the androgen receptor and the expression of prostate-

specific antigen (PSA) in these cells.

Parameter Cell Line Value Reference

Potency Prostate Cancer Cells
Potent Antitumor

Activity

In Vivo Studies
The in vivo efficacy of rezvilutamide has been evaluated in various preclinical animal models

of prostate cancer, including xenograft models. These studies have consistently demonstrated

the ability of rezvilutamide to inhibit tumor growth and reduce PSA levels.

A key preclinical finding is that rezvilutamide exhibits potent anti-tumor activity against

castration-resistant prostate cancer (CRPC) models.

Model Treatment Endpoint Result Reference

CRPC Xenograft Rezvilutamide Tumor Growth
Potent antitumor

activity

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of rezvilutamide are outlined

below.

Androgen Receptor Binding Assay
Objective: To determine the binding affinity of rezvilutamide to the androgen receptor.
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Method: A competitive binding assay is performed using prostate cancer cells (e.g., LNCaP)

or purified androgen receptor. A radiolabeled androgen, such as [³H]-DHT, is used as the

ligand.

Procedure:

Incubate a constant concentration of radiolabeled androgen with varying concentrations of

rezvilutamide and the androgen receptor source.

After reaching equilibrium, separate the bound from the unbound radioligand.

Measure the radioactivity of the bound fraction.

Calculate the concentration of rezvilutamide that inhibits 50% of the specific binding of

the radioligand (IC50) to determine its binding affinity.

Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of rezvilutamide.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

Cell Line: Human prostate cancer cells (e.g., LNCaP for androgen-sensitive or VCaP for

castration-resistant models) are subcutaneously injected into the flanks of the mice.

Procedure:

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

Administer rezvilutamide orally to the treatment group at specified doses and schedules.

The control group receives a vehicle.

Monitor tumor volume regularly using caliper measurements.

At the end of the study, euthanize the animals and excise the tumors for further analysis

(e.g., weight, histology, biomarker expression).

Collect blood samples periodically to measure serum PSA levels.
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Pharmacokinetics and Safety Profile
Preclinical pharmacokinetic studies in animal models, such as rats and dogs, have been

conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of

rezvilutamide. A key finding from these studies is the significantly lower penetration of

rezvilutamide across the blood-brain barrier compared to enzalutamide. This characteristic is

associated with a potentially reduced risk of seizures, a known side effect of some second-

generation AR antagonists.

Preclinical toxicology studies have established a favorable safety profile for rezvilutamide,

supporting its advancement into clinical trials.
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Caption: The translational workflow from preclinical discovery to clinical approval for

rezvilutamide.

Conclusion
The preclinical data for rezvilutamide strongly support its mechanism of action as a potent and

selective androgen receptor antagonist. In vitro and in vivo studies have consistently

demonstrated its anti-tumor efficacy in relevant prostate cancer models. A key differentiating

feature identified in preclinical studies is its low penetration of the blood-brain barrier,

suggesting a favorable safety profile with a potentially lower risk of central nervous system-

related side effects. These comprehensive preclinical findings provided a solid foundation for

the successful clinical development and approval of rezvilutamide for the treatment of

advanced prostate cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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